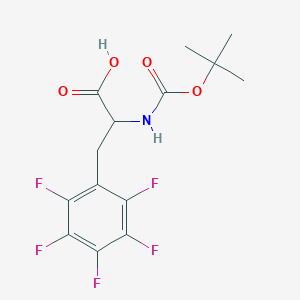

Boc-pentafluoro-phe-OH

Description

BenchChem offers high-quality Boc-pentafluoro-phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-pentafluoro-phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDKQMIDSLETST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801161609 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168110-58-5 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,3,4,5,6-pentafluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168110-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Stability of Pentafluorophenylalanine-Containing Peptides

Foreword: The Stability Conundrum in Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates for targeting complex diseases. However, their translation from promising leads to clinical realities is often thwarted by a fundamental vulnerability: poor metabolic stability.[1][2] Native peptides are rapidly degraded by a host of endogenous proteases, leading to short in vivo half-lives, diminished bioavailability, and the need for frequent administration, which collectively hinder their therapeutic efficacy.[1]

A cornerstone strategy to overcome this challenge is the site-specific incorporation of non-natural amino acids.[3][4] This guide focuses on a particularly powerful tool in the medicinal chemist's arsenal: Pentafluorophenylalanine (F5-Phe) . By replacing a standard phenylalanine residue with its perfluorinated counterpart, we can introduce profound changes to the peptide's physicochemical properties, leading to a dramatic enhancement in its resistance to enzymatic degradation.[5][6][7] This document serves as a technical deep-dive into the mechanisms, evaluation, and implications of using F5-Phe to engineer metabolically robust peptide drugs.

The Mechanistic Underpinnings of Fluoro-Stabilization

The introduction of F5-Phe into a peptide sequence confers enhanced stability primarily through a combination of steric and electronic effects, fundamentally altering how the peptide interacts with proteolytic enzymes.

Steric Shielding: A Physical Barrier to Proteolysis

The most intuitive mechanism is steric hindrance. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The cumulative effect of five fluorine atoms on the phenyl ring creates a bulky, electron-dense shield. This "fluoro-stabilization effect" physically obstructs the active site of proteases, making it difficult for the enzyme to achieve the optimal orientation required for catalytic cleavage of the adjacent peptide bonds.[8]

Electronic Perturbation of the Peptide Backbone

The five fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect that propagates through the aromatic ring to the peptide backbone. This electronic perturbation alters the charge distribution and resonance of the scissile amide bond, rendering it a less favorable substrate for the nucleophilic attack central to the hydrolytic action of many proteases, such as serine and cysteine proteases.

Conformational Rigidity and Hydrophobicity

The incorporation of F5-Phe can also influence the local and global conformation of a peptide.[7] The unique electronic and steric nature of the pentafluorophenyl group can promote or stabilize secondary structures (e.g., α-helices or β-sheets) that are inherently less susceptible to proteolysis.[7] Furthermore, the fluorinated ring significantly increases the lipophilicity of the amino acid residue, which can enhance interactions with plasma proteins like albumin.[6][7] This increased protein binding can sequester the peptide, reducing its availability for renal clearance and enzymatic degradation, thereby extending its systemic exposure.[1]

Caption: Proteolytic cleavage pathway of a standard vs. an F5-Phe-containing peptide.

A Practical Guide to Assessing Metabolic Stability

Validating the enhanced stability of an F5-Phe-modified peptide requires a systematic, multi-faceted approach. The following protocols are designed as self-validating systems, providing robust and reproducible data for critical decision-making in drug development.

In Vitro Workflow: The First Line of Evidence

In vitro assays are the workhorse for stability screening. They are rapid, cost-effective, and provide a clear rank-ordering of candidate peptides. The primary matrices used are plasma, liver microsomes (or S9 fractions), and kidney homogenates, representing the circulatory system and key metabolic organs, respectively.[1]

Caption: General experimental workflow for in vitro peptide stability assessment.

Experimental Protocol 1: Plasma Stability Assay

-

Causality: Plasma is the primary transport medium in the body and contains a complex mixture of proteases (e.g., aminopeptidases, carboxypeptidases). This assay provides a direct measure of a peptide's stability in the systemic circulation.[1]

-

Methodology:

-

Preparation: Thaw pooled human plasma (or other species of interest) on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 min) to remove any cryoprecipitates. Use the supernatant for the assay.

-

Peptide Stock: Prepare a 1 mM stock solution of the test peptide in DMSO or an appropriate aqueous buffer.

-

Incubation: Pre-warm the plasma to 37°C in a water bath for 5 minutes.

-

Initiation: Spike the peptide stock into the pre-warmed plasma to a final concentration of 1-5 µM. Vortex gently to mix. This is your T=0 sample point.

-

Sampling: Immediately withdraw an aliquot (e.g., 50 µL) for the T=0 point and quench it by adding it to 3-4 volumes (e.g., 150 µL) of ice-cold acetonitrile containing an internal standard (IS). The IS is typically a stable, structurally similar peptide that is not present in the matrix.

-

Time Course: Continue incubating the plasma-peptide mixture at 37°C. Withdraw identical aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) and quench immediately as in step 5.

-

Sample Processing: Vortex all quenched samples vigorously. Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of peptide remaining versus time. The slope of the linear regression is the degradation rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Experimental Protocol 2: Liver Microsomal Stability Assay

-

Causality: The liver is the primary site of drug metabolism. While peptides are mainly cleared by proteolysis rather than CYP450 enzymes, liver and kidney S9 fractions or homogenates contain a wide array of proteases and peptidases that contribute to clearance.[1]

-

Methodology:

-

Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Cofactor (Optional but recommended for S9): For S9 fractions, include an NADPH regenerating system if CYP-mediated metabolism is also being investigated, though it is less critical for proteolytic stability.

-

Initiation & Time Course: Follow the same procedure as the plasma stability assay (Steps 3-8), spiking the peptide into the pre-warmed microsomal mixture to initiate the reaction and collecting samples over a time course.

-

Control: Run a parallel incubation without the cofactor (for S9) or with heat-inactivated microsomes to distinguish between enzymatic and non-enzymatic degradation.

-

Analysis: Calculate the half-life as described for the plasma assay.

-

Data Interpretation: Quantifying the Stability Enhancement

The ultimate output of in vitro stability assays is quantitative data that allows for direct comparison between the native peptide and its F5-Phe analogue. A well-structured table is essential for clear communication of these results.

Table 1: Comparative In Vitro Metabolic Stability Data (Illustrative Example)

| Compound | Matrix | Half-Life (t½, minutes) | Fold Improvement |

| Native Peptide (Ac-Arg-Gly-Phe-Trp-NH₂) | Human Plasma | 12 | - |

| Rat Plasma | 8 | - | |

| Human Liver S9 | 25 | - | |

| Chymotrypsin (1 µg/mL) | < 5 | - | |

| F5-Phe Analogue (Ac-Arg-Gly-F5Phe-Trp-NH₂) | Human Plasma | 215 | 17.9x |

| Rat Plasma | 150 | 18.8x | |

| Human Liver S9 | > 360 | > 14.4x | |

| Chymotrypsin (1 µg/mL) | > 360 | > 72x |

-

Field Insight: As the data illustrates, the improvement is often not uniform across different matrices or enzymes. A high degree of stabilization against a specific protease like chymotrypsin (which cleaves after aromatic residues) is expected and provides strong mechanistic validation. However, the complexity of the enzymatic milieu in plasma or tissue homogenates means that the observed stability is an aggregate of resistance to multiple proteases. It is important to note that the proteolytic stability of fluorinated peptides is not always predictable and can be a complex phenomenon dependent on the specific enzyme and the location of the substitution.[9][10]

From Bench to Biology: In Vivo Pharmacokinetic Implications

Enhanced in vitro metabolic stability is a strong predictor of improved in vivo pharmacokinetics (PK). The goal of incorporating F5-Phe is to translate the longer in vitro half-life into a longer in vivo half-life, greater systemic exposure (AUC), and potentially improved bioavailability.[5][6]

An initial in vivo evaluation typically involves administering the native and F5-Phe peptides to a rodent species (e.g., Sprague-Dawley rats) via intravenous (IV) and subcutaneous (SC) routes.

-

IV Administration: Provides a direct measure of clearance and volume of distribution without the confounding factor of absorption. A significant increase in half-life and AUC for the F5-Phe analogue compared to the native peptide post-IV dosing is the definitive proof of enhanced metabolic stability in a whole-organism context.

-

SC Administration: Assesses the impact of stability on bioavailability. Enhanced stability in the subcutaneous space and during first-pass metabolism can lead to a higher fraction of the administered dose reaching systemic circulation.

While F5-Phe incorporation is a powerful tool, achieving oral bioavailability for peptides remains a formidable challenge due to multiple barriers, including enzymatic degradation in the GI tract and poor membrane permeability.[11][12] However, starting with a metabolically stable peptide is a prerequisite for any successful oral delivery strategy.[13]

Conclusion: A Validated Strategy for Next-Generation Peptides

The incorporation of pentafluorophenylalanine is a field-proven, mechanistically sound strategy for mitigating one of the most significant liabilities of peptide therapeutics: rapid metabolic degradation. By providing a powerful combination of steric and electronic shielding, F5-Phe protects the peptide backbone from enzymatic attack, leading to substantial increases in stability across relevant biological matrices.

The experimental workflows detailed in this guide provide a robust framework for quantifying this stability enhancement and building a compelling data package for advancing drug candidates. As the demand for sophisticated biologic drugs continues to grow, the rational engineering of peptides with non-natural amino acids like F5-Phe will remain a critical and enabling technology in the development of more effective and convenient therapies.

References

-

Pharmaffiliates. (2026, January 29). Fmoc-L-Penta fluorophenylalanine: Essential for Custom Peptide Synthesis. Retrieved February 6, 2026, from [Link]

-

Asante, V., et al. (n.d.). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Semantic Scholar. Retrieved February 6, 2026, from [Link]

-

Scientific Reports. (n.d.). Multiparametric in vitro and in vivo analysis of the safety profile of self-assembling peptides. Nature.com. Retrieved February 6, 2026, from [Link]

-

Li, Y., et al. (2021, October 9). Enzymatic synthesis of fluorinated compounds. PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Sakurai, K., et al. (n.d.). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed. Retrieved February 6, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Chatterjee, A., et al. (2023, January 4). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH. Retrieved February 6, 2026, from [Link]

-

MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved February 6, 2026, from [Link]

-

Sharma, S., et al. (n.d.). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Khan, M. F., et al. (2023, June 21). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2019, October 16). (PDF) Enzymatic defluorination of fluorinated compounds. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Systemic delivery of peptides by the oral route: Formulation and medicinal chemistry approaches. Retrieved February 6, 2026, from [Link]

-

eScholarship.org. (2021, May 18). Re-emerging Aspartic Protease Targets: Examining Cryptococcus neoformans Major Aspartyl Peptidase 1 as. Retrieved February 6, 2026, from [Link]

-

Tieu, W., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Retrieved February 6, 2026, from [Link]

-

Usyram, E., et al. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Retrieved February 6, 2026, from [Link]

-

Lochs, H., et al. (n.d.). Metabolic fate of free and peptide-linked phenylalanine during infusion into portal or femoral vein of rats. PubMed. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2025, August 7). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Retrieved February 6, 2026, from [Link]

-

Park, K. (n.d.). Systemic delivery of peptides by the oral route. Kinam Park. Retrieved February 6, 2026, from [Link]

Sources

- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. mdpi.com [mdpi.com]

- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | MDPI [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. kinampark.com [kinampark.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Boc-Phe(F5)-OH into Hydrophobic Peptide Sequences

Introduction: Leveraging Fluorine Chemistry for Advanced Peptide Design

In the landscape of modern drug development and materials science, the strategic modification of peptide backbones is paramount to enhancing therapeutic efficacy and creating novel functional biomaterials. The incorporation of non-canonical amino acids offers a powerful tool to modulate the physicochemical properties of peptides. Among these, Boc-L-pentafluorophenylalanine (Boc-Phe(F5)-OH) stands out as a building block of exceptional utility. Its perfluorinated aromatic side chain introduces unique electronic and steric properties that can profoundly influence peptide structure, stability, and function.

The replacement of hydrogen with fluorine, the most electronegative element, dramatically alters the properties of the phenylalanine side chain.[1] This modification can enhance metabolic stability by shielding against enzymatic degradation, increase hydrophobicity to improve membrane permeability, and introduce novel non-covalent interactions, such as phenyl/perfluorophenyl stacking, which can drive self-assembly.[1][2] The resulting peptides are valuable candidates for therapeutics with improved pharmacokinetic profiles and as building blocks for hydrogels and other nanostructures.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Boc-Phe(F5)-OH into hydrophobic peptide sequences using both solid-phase and solution-phase methodologies. It is designed for researchers, scientists, and drug development professionals seeking to harness the unique advantages of this powerful amino acid derivative.

Physicochemical Profile: Boc-Phe(F5)-OH

Understanding the fundamental properties of Boc-Phe(F5)-OH is critical for designing effective synthesis strategies. The electron-withdrawing nature of the five fluorine atoms renders the aromatic ring electron-poor, a key feature influencing its reactivity and interactions.[4]

| Property | Value | Scientific Rationale & Implication |

| Chemical Name | N-(tert-butoxycarbonyl)-L-pentafluorophenylalanine | Standard nomenclature for the protected amino acid. |

| CAS Number | [34702-60-8][5] | Unique identifier for substance registration. |

| Molecular Formula | C₁₄H₁₄F₅NO₄[5] | Defines the elemental composition. |

| Molecular Weight | 355.2 g/mol [5] | Essential for calculating molar equivalents in synthesis. |

| Solubility | Soluble in DMF, NMP, DCM, THF[6] | Good solubility in common peptide synthesis solvents facilitates handling. |

| Key Feature | Perfluorinated Phenyl Ring | The five fluorine atoms are potent electron-withdrawing groups, making the π-system electron-deficient. This influences coupling reactions and promotes unique intermolecular interactions.[4] |

| Hydrophobicity | Significantly increased ("Superhydrophobic")[7] | Enhances the peptide's overall hydrophobicity, which can lead to aggregation during synthesis but may improve membrane interactions of the final product.[8] |

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the preferred method for assembling peptides due to its efficiency and ease of purification.[9] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust approach well-suited for hydrophobic sequences. The following protocol outlines a standard cycle, with special considerations for the unique challenges posed by Boc-Phe(F5)-OH and the target hydrophobic sequences.

General Boc-SPPS Workflow

The synthesis proceeds via a repetitive cycle of deprotection, neutralization, and coupling steps to elongate the peptide chain, which is anchored to a solid support resin.

Caption: General workflow for a Boc-SPPS cycle.

Detailed Step-by-Step Protocol for Incorporating Boc-Phe(F5)-OH

This protocol assumes a starting scale of 0.2 mmol on a suitable resin (e.g., PAM or Merrifield).

Materials:

-

Boc-Phe(F5)-OH

-

Peptide synthesis-grade solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Reagents: Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA)

-

Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Resin: Pre-loaded Merrifield or PAM resin with the first amino acid.

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (10 mL/g of resin).[10]

-

Stir gently for a 2-minute pre-wash, then drain.

-

Add a fresh 50% TFA/DCM solution and react for 20-30 minutes to ensure complete removal of the Boc group.[10]

-

Drain the reaction vessel and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[10]

-

-

Neutralization:

-

Coupling of Boc-Phe(F5)-OH:

-

In a separate vial, pre-activate the amino acid. Dissolve Boc-Phe(F5)-OH (4 equivalents, 0.8 mmol), HATU (3.9 equivalents, 0.78 mmol), and DIEA (8 equivalents, 1.6 mmol) in DMF (or NMP).

-

Senior Scientist's Note: The use of a potent uronium-based activator like HATU is strongly recommended. The pentafluorophenyl ring is sterically demanding and electron-withdrawing, which can slow down coupling kinetics. HATU provides rapid activation to form a highly reactive intermediate, minimizing the risk of incomplete coupling, which is often exacerbated by the aggregation of hydrophobic sequences.

-

Add the activation solution to the neutralized resin.

-

Stir for 1-2 hours at room temperature.

-

Self-Validation: Perform a ninhydrin test to confirm reaction completion.[9] If the test is positive (blue beads), indicating free amines, a second coupling is necessary. For the recouple, use a fresh activation solution and react for another 1-2 hours.

-

-

Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

-

Final Cleavage: Once the sequence is complete, the peptide is cleaved from the resin using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step must be performed with extreme caution in a specialized apparatus and with appropriate scavengers to protect sensitive side chains.

Alternative Methodology: Solution-Phase Synthesis

For shorter peptides or fragment condensation, solution-phase synthesis offers a viable alternative. The core principle remains a cycle of coupling and deprotection.[12]

Caption: Workflow for a solution-phase dipeptide synthesis.

Protocol: Synthesis of Boc-Phe(F5)-Gly-OMe

-

Carboxyl Activation: Dissolve Boc-Phe(F5)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C. Add a solution of DCC (1.1 eq) in DCM dropwise. Stir at 0°C for 30 minutes.[12]

-

Coupling: Add a solution of H-Gly-OMe·HCl (1.0 eq) and DIEA (1.1 eq) in DCM to the activated mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup & Purification: Monitor the reaction by TLC. Once complete, filter the DCU byproduct. Wash the organic phase with dilute acid, base, and brine. Dry over Na₂SO₄, concentrate, and purify the resulting dipeptide by column chromatography.

-

Boc Deprotection: Dissolve the purified dipeptide in DCM and add an equal volume of TFA. Stir for 30-60 minutes.[12] Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide salt.

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the final Phe(F5)-containing peptide.

| Technique | Purpose | Key Parameters & Considerations |

| RP-HPLC | Purity assessment and purification. | Column: C8 or C18. Mobile Phase: Gradient of acetonitrile/water with 0.1% TFA. Phe(F5) will significantly increase the retention time compared to native Phe. The peptide can be detected at 215, 220, and 255 nm.[13] |

| Mass Spectrometry | Molecular weight confirmation. | Method: ESI-MS or MALDI-TOF.[13] Observation: Look for the [M+H]⁺ ion corresponding to the calculated mass of the peptide. The unique isotopic pattern of fluorine is not readily observed due to its monoisotopic nature. |

| ¹⁹F NMR | Direct confirmation of incorporation. | Advantage: Provides an unambiguous signal for the fluorine atoms. The chemical shift of the pentafluorophenyl group can provide information about the local electronic environment and peptide conformation.[4] |

Troubleshooting Guide

| Problem | Probable Cause | Recommended Solution |

| Incomplete Coupling (Positive Ninhydrin Test) | 1. Steric hindrance from Phe(F5).2. On-resin aggregation of the hydrophobic peptide. | 1. Recouple: Perform a second coupling with fresh reagents. 2. Stronger Activation: Ensure use of HATU or an equivalent potent activator. 3. Disrupt Aggregation: Add 1 M LiCl to the DMF or use NMP as the solvent. |

| Poor Solubility of Final Peptide | High hydrophobicity due to multiple Phe(F5) and other hydrophobic residues. | 1. Purification: Use alternative solvents like hexafluoroisopropanol (HFIP) for initial dissolution before HPLC. 2. Handling: Lyophilize from a solution containing acetonitrile or t-butanol to obtain a fluffier, more easily soluble powder. |

| Low Yield After Cleavage | Acid-labile linkage between peptide and resin may have cleaved prematurely during repeated TFA deprotection steps.[10] | Use a more stable linker system, such as the PAM (phenylacetamidomethyl) linker, which is more resistant to TFA than the classic Merrifield linker.[10] |

Conclusion

The incorporation of Boc-Phe(F5)-OH is a powerful strategy for developing peptides with enhanced stability and unique structural properties. While its significant hydrophobicity and steric bulk present challenges during synthesis, these can be effectively overcome through the use of robust activation methods, optimized solvent conditions, and careful monitoring of reaction completion. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully integrate this valuable building block into their synthetic peptide programs, paving the way for novel therapeutics and advanced biomaterials.

References

-

SEM images of the Boc-Phe-Phe-OH particles fabricated according to the... - ResearchGate. Available at: [Link]

-

Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing). Available at: [Link]

-

Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed. Available at: [Link]

-

Analysis of Boc-Phe-Phe-OH peptide spheres of different sizes. - ResearchGate. Available at: [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - National Institutes of Health (NIH). Available at: [Link]

-

BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Intramolecular interactions of a phenyl/perfluorophenyl pair in the formation of supramolecular nanofibers and hydrogels - PubMed. Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Available at: [Link]

-

A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Boc-Phe(F5)-OH [34702-60-8] - Aapptec Peptides. Available at: [Link]

-

Boc-Phe-OH [13734-34-4] - Aapptec Peptides. Available at: [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. Available at: [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular interactions of a phenyl/perfluorophenyl pair in the formation of supramolecular nanofibers and hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Coupling of Boc-Phe(F5)-OH

Topic: Preventing Racemization of Boc-pentafluoro-Phe-OH during Coupling Document ID: TS-BPF5-001 Role: Senior Application Scientist

Core Problem Analysis: The Mechanism of Failure

The coupling of Boc-pentafluoro-phenylalanine (Boc-Phe(F5)-OH) presents a unique challenge in peptide synthesis. While tert-butoxycarbonyl (Boc) protection is generally considered "safe" from racemization compared to N-acyl groups (like acetyl or benzoyl), the specific electronic properties of the pentafluorophenyl ring override this safety margin.

The "F5 Effect"

The five fluorine atoms on the phenyl ring exert a massive electron-withdrawing inductive effect (-I) . This pulls electron density away from the

-

Standard Phe-OH

-proton pKa: ~25-30 (in amide/ester form). -

Phe(F5)-OH

-proton pKa: Estimated ~15-20 (significantly more acidic).

When the carboxyl group is activated (e.g., as an -OBt or -Oxyma ester), the

Mechanism Diagram

The following diagram illustrates the critical failure pathway you must avoid.

Caption: Figure 1.[1][2] The electron-withdrawing F5 ring stabilizes the enolate intermediate, accelerating racemization via oxazolone formation or direct proton abstraction by bases.

Strategic Coupling Protocols

To prevent racemization, you must eliminate the conditions that favor proton abstraction.[3] This means avoiding strong bases and using neutral activation methods.[2]

Strategy A: The "Base-Free" Gold Standard (Recommended)

This method relies on carbodiimide activation with an acidic additive (Oxyma Pure). It maintains a slightly acidic to neutral pH, preventing

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide)[2]

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[2][4]

-

Solvent: DMF or NMP (DCM is less polar but often has solubility issues for the active ester).[2]

Protocol:

-

Dissolve Boc-Phe(F5)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq).[2]

-

Pre-activation: Stir for exactly 1-2 minutes . Do not exceed 5 minutes, as the active ester itself can racemize over time.

-

Add the mixture to the resin/amine component immediately.

-

Coupling time: 60–120 minutes.

Strategy B: The "Collidine" Backup (For Difficult Couplings)

If you must use a phosphonium or uronium reagent (like HATU) due to steric hindrance, you cannot use DIEA. You must use 2,4,6-Trimethylpyridine (Collidine) (TMP). Collidine is a weaker base and sterically hindered, making it poor at abstracting the

Reagents:

-

Activator: HATU or COMU

-

Base: 2,4,6-Collidine (TMP)

-

Solvent: DMF

Protocol:

-

Dissolve Boc-Phe(F5)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

-

Add Collidine (6.0 eq).[2]

-

No Pre-activation: Add immediately to the resin.

-

Warning: This method still carries higher risk than Strategy A. Use only if DIC/Oxyma fails.[2]

Comparative Risk Assessment

The following table summarizes the racemization risk associated with common coupling cocktails for electron-deficient amino acids.

| Coupling System | Base Used | Risk Level | Mechanism of Failure |

| HBTU / HATU | DIEA / TEA | CRITICAL | Strong base directly abstracts acidic |

| HBTU / HATU | NMM | HIGH | NMM is weaker than DIEA but still basic enough to cause issues.[2] |

| HATU | Collidine | MEDIUM | Collidine is hindered, reducing proton abstraction.[2] |

| DIC / HOBt | None | LOW | Neutral pH.[2] HOBt is less efficient than Oxyma.[2] |

| DIC / Oxyma | None | MINIMAL | Recommended. Acidic additive suppresses oxazolone.[2] |

| Pfp Ester | None | MINIMAL | Pre-formed ester (Boc-Phe(F5)-OPfp) is stable but reacts slowly.[2] |

Troubleshooting & FAQs

Q1: I am seeing low coupling efficiency with DIC/Oxyma. What should I do?

A: Do not switch to DIEA. Instead:

-

Increase Temperature: Perform the coupling at 40°C or 50°C. Note: While heat generally promotes racemization, a fast coupling at 50°C is often safer than a slow coupling at RT that allows time for base-catalyzed side reactions.

-

Double Couple: Perform the DIC/Oxyma coupling twice (2 x 1 hour) rather than one long reaction.

-

Solvent Switch: Use a 50:50 mixture of DMF:DCM. The lower polarity of DCM can sometimes destabilize the charged transition state of the racemization pathway.

Q2: Can I use the pre-formed pentafluorophenyl ester (Boc-Phe(F5)-OPfp)?

A: Yes, this is an excellent strategy for solution-phase synthesis or non-automated SPPS.

-

Pros: Extremely low racemization risk because no activation reagents are added in situ.[2]

-

Cons: Reaction kinetics are slow.[2] You may need to add a catalyst like HOAt (0.1 eq) to speed it up. Even with HOAt, the system remains acidic enough to be safe.

Q3: Why is Boc-Phe(F5)-OH worse than regular Boc-Phe-OH?

A: It is purely an electronic effect.[2] The five fluorine atoms pull electron density through the benzene ring (

Decision Tree for Experimental Design

Use this flow to select the correct protocol for your specific constraints.

Caption: Figure 2. Experimental decision matrix. Protocol A (DIC/Oxyma) is the default recommendation for 90% of cases.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Foundational text on coupling reagents, establishing DIC/Oxyma as a superior, low-racemization alternative to H

-

Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Bachem Technical Notes.

- Authoritative industry guide on racemization mechanisms via oxazolone form

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [2]

- Validates the safety and efficacy of Oxyma in preventing racemiz

-

Carpino, L. A., et al. (2002).[5] The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Acylated Amino Acids. Journal of Organic Chemistry.

- Establishes Collidine as the base of choice when base-medi

Sources

Technical Support Center: Purification of Hydrophobic Fluorinated Peptides by Reverse-Phase HPLC

Welcome to the technical support center for the purification of hydrophobic fluorinated peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this class of molecules. The introduction of fluorine into a peptide sequence can significantly alter its physicochemical properties, often leading to increased hydrophobicity and stability, but also presenting distinct hurdles in chromatographic purification.[1][2][3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can make informed decisions to optimize your purification workflows.

Troubleshooting Guide: Common Issues and Solutions

Hydrophobic fluorinated peptides often exhibit challenging behavior on RP-HPLC, including poor solubility, strong retention, and peak tailing. This section addresses the most common problems with detailed, step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

-

Asymmetrical peaks, either leaning to the right (tailing) or the left (fronting).

-

Reduced peak height and poor resolution from nearby impurities.

Root Causes & Solutions:

-

Secondary Interactions with Residual Silanols: Unwanted interactions between basic residues on the peptide and acidic silanol groups on the silica-based stationary phase can cause peak tailing.

-

Solution 1: Optimize Mobile Phase Additives. Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks these silanol groups and improves peak shape.[5] If TFA is already in use, ensure a concentration of at least 0.1%. For mass spectrometry (MS) applications where TFA can cause ion suppression, consider alternatives like difluoroacetic acid (DFA) or formic acid, which can offer a good compromise between chromatographic performance and MS sensitivity.[5][6]

-

Solution 2: Adjust Mobile Phase pH. Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions. However, be mindful that silica-based columns have a limited pH range, typically between 2.0 and 8.0.[7]

-

-

Slow Mass Transfer or On-Column Aggregation: The highly hydrophobic nature of fluorinated peptides can lead to slow kinetics of interaction with the stationary phase or self-aggregation on the column, resulting in broad or tailing peaks.

-

Solution 1: Increase Column Temperature. Elevating the column temperature (e.g., to 40-60°C) can improve the solubility of hydrophobic peptides, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.[8][9] Temperature can also alter selectivity, which can be beneficial for resolving closely eluting peaks.[8][10]

-

Solution 2: Use a "Stronger" Organic Solvent. While acetonitrile is the most common organic solvent in RP-HPLC, for very hydrophobic peptides, consider using n-propanol or isopropanol, or mixtures of acetonitrile with these alcohols. These solvents can improve the solubility of highly hydrophobic species.

-

-

Column Overload: Injecting too much sample can lead to peak distortion, particularly fronting.

-

Solution: Reduce Sample Load. Perform a loading study to determine the optimal sample amount for your column dimensions. If high loading is necessary for preparative purification, consider scaling up to a larger diameter column.

-

Issue 2: Low or No Peptide Recovery

Symptoms:

-

The peptide does not elute from the column under standard gradient conditions.

-

The integrated peak area is significantly lower than expected based on the injected amount.

Root Causes & Solutions:

-

Irreversible Adsorption: The extreme hydrophobicity of some fluorinated peptides can cause them to bind irreversibly to the stationary phase.

-

Solution 1: Use a Less Retentive Stationary Phase. Switch from a C18 column to a less hydrophobic phase like C8, C4, or a phenyl-based column.[11] For fluorinated peptides, a fluorinated stationary phase can offer unique selectivity and improved peak shape.[12][13]

-

Solution 2: Increase the Strength of the Organic Modifier. If the peptide is not eluting, increase the final concentration of the organic solvent in your gradient. You may need to go as high as 95-100% organic solvent.

-

Solution 3: Perform a Column Wash. After the analytical gradient, incorporate a high organic wash step (e.g., 95% acetonitrile) to elute strongly retained compounds.

-

-

Precipitation on the Column: The peptide may be soluble in the injection solvent but precipitate upon entering the more aqueous initial mobile phase conditions.

-

Solution 1: Match Injection Solvent to Initial Mobile Phase. Whenever possible, dissolve the peptide in a solvent that is as close as possible in composition to the initial mobile phase. If a stronger solvent like DMSO or DMF is required for dissolution, inject the smallest possible volume.[11]

-

Solution 2: Use a Higher Initial Organic Concentration. Start the gradient with a higher percentage of organic solvent to ensure the peptide remains soluble as it enters the column.

-

Issue 3: Co-elution of Impurities

Symptoms:

-

The peak of interest is not baseline-resolved from other peaks.

-

Purity analysis by mass spectrometry or other methods shows the presence of contaminants in the collected fraction.

Root Causes & Solutions:

-

Insufficient Resolution: The chromatographic conditions are not optimized to separate the target peptide from closely related impurities.

-

Solution 1: Shallow the Gradient. A slower, more gradual increase in the organic solvent concentration will provide more time for the components to interact with the stationary phase, often leading to better resolution.[14]

-

Solution 2: Change Selectivity.

-

Vary the Organic Solvent: Switching from acetonitrile to methanol or another organic solvent can alter the elution order of compounds.

-

Adjust the pH: Changing the pH of the mobile phase can alter the charge state of the peptide and impurities, leading to changes in retention and potentially improved separation.[8]

-

Change the Stationary Phase: As mentioned previously, moving to a different stationary phase (e.g., C8, phenyl, or a fluorinated phase) can provide different selectivity.[12][15]

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for column selection when purifying a hydrophobic fluorinated peptide?

A1: For initial method development, a C18 column with a wide pore size (300 Å) is a reasonable starting point, as the larger pores are suitable for peptides and larger molecules.[16] However, due to the often high hydrophobicity of fluorinated peptides, you may find that a less retentive column, such as a C8 or C4, provides better results by reducing excessive retention.[11][17] For peptides containing fluorinated aromatic amino acids, a phenyl-based column can offer alternative selectivity through π-π interactions.[15] Furthermore, fluorinated stationary phases are an excellent option as they can exhibit unique and enhanced selectivity for fluorinated analytes.[12][13]

| Stationary Phase | Primary Interaction | Recommended For |

| C18 | Hydrophobic | General purpose, good starting point. |

| C8, C4 | Hydrophobic (less) | Highly hydrophobic peptides to reduce retention. |

| Phenyl | Hydrophobic, π-π | Peptides with aromatic residues. |

| Fluorinated | Hydrophobic, fluorous | Fluorinated peptides for unique selectivity.[12] |

Q2: How does the presence of fluorine in a peptide affect its retention in RP-HPLC?

A2: Fluorination generally increases the hydrophobicity of a peptide, leading to longer retention times in RP-HPLC.[1] The highly electronegative nature of fluorine and the strength of the carbon-fluorine bond contribute to this effect.[3] This increased retention can be advantageous for separating the target peptide from less hydrophobic impurities but can also lead to challenges such as poor solubility and irreversible column binding if not properly managed.

Q3: My fluorinated peptide is difficult to dissolve. What solvents can I use for injection?

A3: Solubility is a common challenge with hydrophobic peptides. While it's ideal to dissolve the sample in the initial mobile phase, this is often not possible. Here is a suggested workflow for solubility testing:

-

Start with the intended initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).

-

If insoluble, try increasing the organic content in small increments.

-

For extremely difficult cases, solvents like DMSO, DMF, or n-propanol can be used.[18][11] However, it is crucial to inject the smallest possible volume to avoid peak distortion and potential precipitation on the column.

Q4: Can I use the same mobile phase additives for UV and MS detection?

A4: Not always. Trifluoroacetic acid (TFA) at 0.1% is excellent for UV detection as it provides sharp peaks.[5] However, TFA is a strong ion-pairing agent that can significantly suppress the signal in mass spectrometry.[5] For LC-MS applications, formic acid (0.1%) is the most common choice, although it may provide poorer peak shapes compared to TFA.[6] Difluoroacetic acid (DFA) can be a good compromise, offering better chromatography than formic acid and less ion suppression than TFA.[6]

| Mobile Phase Additive | Pros | Cons |

| Trifluoroacetic Acid (TFA) | Excellent peak shape, good for UV detection.[5] | Strong ion suppression in MS.[5] |

| Formic Acid (FA) | Good for MS detection. | Can lead to broader peaks.[6] |

| Difluoroacetic Acid (DFA) | Good compromise between peak shape and MS compatibility.[6] | May not be as effective as TFA for very difficult separations. |

Experimental Workflow & Visualization

Workflow for Method Development

Here is a systematic approach to developing a purification method for a novel hydrophobic fluorinated peptide.

Caption: A systematic workflow for RP-HPLC method development.

Logical Relationship of Troubleshooting Parameters

The following diagram illustrates the interconnectedness of key parameters when troubleshooting poor chromatography.

Caption: Interplay of issues, causes, and solutions in HPLC.

References

- Vertex AI Search. (n.d.). Reverse-phase HPLC Peptide Purification.

- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.

- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-324). Humana Press.

- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.

- ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?.

- Conte, G., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 26(16), 4933.

- The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides.

- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Society Reviews, 52(2), 458-475.

- Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization.

- Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation.

- Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape.

- Mant, C. T., & Hodges, R. S. (1989). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Liquid Chromatography, 12(1), 139-172.

- Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.

- Przybyciel, M. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. LCGC North America, 24(8), 756-765.

- Li, Y., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Analytical Chemistry, 91(12), 7944-7951.

- Sigma-Aldrich. (n.d.). Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC. Bioanalysis Zone.

- Hunter, L. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(16), 2999.

- Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification?.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. lcms.cz [lcms.cz]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. hplc.eu [hplc.eu]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. biotage.com [biotage.com]

- 18. nestgrp.com [nestgrp.com]

stability of Boc-pentafluoro-Phe-OH under basic coupling conditions

Executive Summary

Boc-pentafluoro-Phe-OH (Boc-Phe(F

The Critical Challenge: The five fluorine atoms on the phenyl ring exert a massive electron-withdrawing inductive effect (

Operational Directive: Under basic coupling conditions (e.g., HATU/DIEA), this molecule is extremely prone to racemization via base-catalyzed enolization. Standard protocols must be modified to maintain optical purity.

The Mechanism: Why Standard Conditions Fail

To troubleshoot effectively, you must understand the underlying chemistry.

The Inductive Effect & Racemization

In standard Phenylalanine, the

Once deprotonated, the molecule forms a planar enolate or an oxazolone intermediate, destroying the chiral center. Upon reprotonation, the amino acid returns as a racemic mixture (D/L).

Figure 1: Mechanism of base-induced racemization in electron-deficient amino acids.

Troubleshooting Guide (Q&A)

Issue 1: Loss of Optical Purity (Racemization)

User Question: "I coupled Boc-Phe(F

Diagnosis: You used a strong, unhindered base (DIEA) with a uronium coupling reagent. This creates an environment where the

Corrective Action:

-

Switch Coupling Reagents: Move from basic activation (HATU/HBTU) to neutral/acidic activation. Use DIC (Diisopropylcarbodiimide) with Oxyma Pure or HOBt .[1]

-

Change the Base: If you must use uronium salts (HATU), replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base that is sterically hindered, reducing the rate of proton abstraction while still facilitating the coupling.

-

Reduce Base Equivalents: Never exceed 1.0 equivalent of base relative to the amino acid.

Issue 2: Low Yield / Side Reactions

User Question: "I see multiple peaks in my LC-MS. Could the fluorine atoms be reacting?"

Diagnosis: While less common in standard coupling, Nucleophilic Aromatic Substitution (

Corrective Action:

-

Avoid Thiols: Do not use thiols (e.g., for scavenger cocktails) while the solution is basic.

-

Check Nucleophiles: Ensure no primary amines are present other than the N-terminus of the growing peptide chain.

Optimized Coupling Protocols

Select the protocol based on your synthesis mode.

Protocol A: The "Safe" Standard (Recommended)

Best for preventing racemization in both solution and solid-phase synthesis.

| Reagent | Equivalents | Role |

| Boc-Phe(F | 3.0 eq | Amino Acid |

| DIC | 3.0 eq | Activator (Carbodiimide) |

| Oxyma Pure | 3.0 eq | Additive (Suppressor) |

| Base | NONE | CRITICAL |

Procedure:

-

Dissolve Boc-Phe(F

)-OH and Oxyma Pure in DMF. -

Cool the solution to 0°C (ice bath).

-

Add DIC.[1]

-

Activate for 2–5 minutes before adding to the resin/amine component.

-

Allow coupling to proceed for 60–120 minutes.

Protocol B: Uronium Activation (If DIC is unavailable)

Use only if necessary. Requires careful base selection.

| Reagent | Equivalents | Role |

| Boc-Phe(F | 3.0 eq | Amino Acid |

| HATU | 2.9 eq | Activator |

| Collidine (TMP) | 3.0 eq | Weak/Hindered Base |

Procedure:

-

Dissolve Amino Acid and HATU in DMF.

-

Cool to 0°C.

-

Add Collidine.

-

Immediately add to the resin/amine. Do not pre-activate for long periods in the presence of base.

Decision Tree: Choosing the Right Conditions

Use this logic flow to determine your experimental setup.

Figure 2: Decision logic for coupling electron-deficient amino acids.

Frequently Asked Questions (FAQs)

Q: Can I use PyBOP instead of HATU? A: PyBOP also requires a base (DIEA/NMM) to function. It presents the same racemization risks as HATU. If you must use PyBOP, use Collidine as the base and keep the temperature at 0°C.

Q: Is the Boc group itself unstable?

A: No. The tert-butyloxycarbonyl (Boc) protecting group is stable to base. The instability is entirely located at the chiral

Q: How do I store Boc-Phe(F

References

-

Spengler, J., et al. (2010). Racemization of amino acids under basic conditions.[2] Peptide Science.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5] Chemical Reviews.

Sources

Validation & Comparative

Navigating the Chromatography of Modified Amino Acids: A Comparative Guide to the HPLC Retention Time of Boc-pentafluoro-L-phenylalanine

For researchers and professionals in drug development and peptide synthesis, the accurate analysis of modified amino acids is a critical daily challenge. Among these, N-tert-butoxycarbonyl-pentafluoro-L-phenylalanine (Boc-pentafluoro-L-phenylalanine) presents a unique analytical profile due to its combination of a bulky hydrophobic protecting group and a highly electronegative fluorinated aromatic ring. This guide provides an in-depth technical comparison of its analytical High-Performance Liquid Chromatography (HPLC) retention time, grounded in the principles of chromatographic theory and supported by comparative data. We will explore the causal factors behind its retention behavior and provide a robust, self-validating experimental protocol for its analysis.

The Analyte: Understanding the Molecular Determinants of Retention

Boc-pentafluoro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, modified in two key ways:

-

The N-terminal Boc Group: The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. Its bulky, aliphatic nature significantly increases the hydrophobicity of the parent amino acid.

-

The Pentafluorinated Phenyl Ring: The substitution of all five hydrogens on the phenyl ring with fluorine atoms has two major effects. It dramatically increases the molecular weight and hydrophobicity of the side chain. Additionally, the electron-withdrawing nature of fluorine can influence interactions with the stationary phase.

In reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, retention is primarily driven by hydrophobic interactions.[1] Therefore, we can predict that Boc-pentafluoro-L-phenylalanine will be a highly retentive compound.

Comparative Analysis of Retention Times

To contextualize the retention behavior of Boc-pentafluoro-L-phenylalanine, it is instructive to compare it with its less complex analogues: L-phenylalanine and N-Boc-L-phenylalanine.

| Compound | Key Structural Features | Predicted/Known Retention Behavior |

| L-Phenylalanine | Unprotected amino and carboxyl groups, phenyl side chain. | Low hydrophobicity, leading to a short retention time. A known analysis shows a retention time of 2.62 minutes under specific isocratic conditions.[2] |

| N-Boc-L-phenylalanine | Addition of a hydrophobic Boc group. | Increased hydrophobicity compared to L-phenylalanine, resulting in a significantly longer retention time. |

| Boc-pentafluoro-L-phenylalanine | Hydrophobic Boc group and a highly hydrophobic pentafluorophenyl side chain. | The most hydrophobic of the three, predicted to have the longest retention time. The combined effect of the Boc group and the five fluorine atoms will lead to strong interaction with the C18 stationary phase. |

The addition of fluorine atoms to an aromatic ring is known to increase its retention in RP-HPLC.[3] This is due to the increased hydrophobicity and the potential for specific interactions between the fluorinated ring and the stationary phase. Therefore, a substantial increase in retention time is expected for Boc-pentafluoro-L-phenylalanine compared to its non-fluorinated counterpart.

Experimental Protocol: A Self-Validating System

The following protocol for the analysis of Boc-pentafluoro-L-phenylalanine is designed to be robust and adaptable. The rationale for each parameter is provided to allow for informed adjustments.

Instrumentation and Consumables

-

HPLC System: A standard analytical HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for separating hydrophobic molecules.[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape for acidic compounds.[5]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC.

-

Sample Preparation: Dissolve Boc-pentafluoro-L-phenylalanine in a small amount of acetonitrile or methanol and dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions

| Parameter | Value | Rationale |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[4] |

| Detection Wavelength | 262 nm | The pentafluorophenyl group is expected to have a UV absorbance maximum around this wavelength. A diode array detector can be used to determine the optimal wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Gradient Elution | See table below | A gradient is necessary to elute the highly hydrophobic Boc-pentafluoro-L-phenylalanine in a reasonable time with good peak shape. |

Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 50 | 50 |

| 20.0 | 0 | 100 |

| 25.0 | 0 | 100 |

| 25.1 | 50 | 50 |

| 30.0 | 50 | 50 |

This gradient starts with a relatively high percentage of organic modifier (50% acetonitrile) to account for the high hydrophobicity of the analyte. The gradient then progresses to 100% acetonitrile to ensure the elution of any strongly retained impurities. The column is then re-equilibrated at the starting conditions.

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical process for determining the HPLC retention time of Boc-pentafluoro-L-phenylalanine.

Caption: Workflow for HPLC analysis of Boc-pentafluoro-L-phenylalanine.

Conclusion

While a specific, universally applicable retention time for Boc-pentafluoro-L-phenylalanine cannot be stated without experimental determination on a specific HPLC system, this guide provides a strong predictive framework and a robust starting method for its analysis. The inherent hydrophobicity conferred by the Boc and pentafluorophenyl groups dictates that it will be a highly retained compound in reversed-phase HPLC, with a significantly longer retention time than both L-phenylalanine and Boc-L-phenylalanine. The provided experimental protocol is based on established chromatographic principles for similar hydrophobic molecules and serves as a self-validating starting point for method development and routine analysis in a research or quality control setting.

References

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

- Hatanaka, Y., & Akaji, K. (2012). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Journal of the Japanese Peptide Society, 49, 1-4.

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. [Link]

-

ResearchGate. (n.d.). HPLC chromatograms of phenylalanine (standard solutions) at different...[Link]

-

U.S. National Library of Medicine. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

Sources

A Senior Application Scientist's Guide to Verifying the Structure of Boc-pentafluoro-Phe-OH using ¹H NMR

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel peptides and complex organic molecules, rigorous structural verification at each step is paramount to ensure the integrity of the final product. For drug development professionals, this certainty is not just a matter of scientific accuracy but a cornerstone of preclinical and clinical success. This guide provides an in-depth, field-proven methodology for verifying the structure of N-Boc-L-pentafluorophenylalanine (Boc-pentafluoro-Phe-OH) using one of the most powerful and accessible analytical techniques: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

We will move beyond a simple checklist of peaks, delving into the causal reasoning behind the expected spectral features. This guide is designed to be a self-validating system, enabling you to not only confirm the presence of your target molecule but also to identify potential impurities with confidence.

The Expected ¹H NMR Spectrum: A First Principles Approach

The structure of Boc-pentafluoro-Phe-OH contains several key proton environments that will give rise to distinct signals in the ¹H NMR spectrum. The highly electron-withdrawing nature of the pentafluorophenyl ring is the dominant factor influencing the chemical shifts of the α- and β-protons, causing them to appear significantly downfield compared to their non-fluorinated analog, Boc-Phe-OH.

Here is a breakdown of the expected signals:

-

Boc (tert-butyloxycarbonyl) Group: The nine equivalent protons of the tert-butyl group are shielded and will appear as a sharp singlet.

-

α-Proton (Hα): This proton is adjacent to the carboxylic acid, the nitrogen of the Boc-carbamate, and the β-carbon. The electron-withdrawing effects of the neighboring functionalities and the distant pentafluorophenyl ring will deshield this proton. It will appear as a multiplet due to coupling with the two diastereotopic β-protons.

-

β-Protons (Hβ): These two protons are diastereotopic due to the chiral center at the α-carbon. They will appear as two separate multiplets. Their chemical shifts will be significantly downfield due to the strong inductive effect of the adjacent pentafluorophenyl ring. Furthermore, these protons will exhibit coupling to the α-proton and, crucially, long-range coupling to the fluorine atoms on the aromatic ring (JHF).

-

NH Proton: The amide proton of the Boc group will typically appear as a doublet, coupling to the α-proton. Its chemical shift can be variable and is often broad.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is often very broad and may not be observed, or it may appear as a very broad singlet far downfield. Its presence can be confirmed by a D₂O exchange experiment, where the peak will disappear.

The following diagram illustrates the key proton environments and their expected interactions.

Figure 1: Key proton environments and expected couplings in Boc-pentafluoro-Phe-OH.

Comparative Analysis: Distinguishing Product from Impurities

A critical aspect of structural verification is the ability to differentiate the desired product from potential starting materials and byproducts. The ¹H NMR spectrum provides a unique fingerprint for each of these molecules.

| Compound | Key ¹H NMR Signals and Rationale |

| Boc-pentafluoro-Phe-OH (Product) | Boc: Sharp singlet ~1.4 ppm. Hα: Multiplet, significantly downfield due to pentafluorophenyl group. Hβ: Two complex multiplets, significantly downfield and showing H-F coupling. NH: Doublet, coupled to Hα. |

| Pentafluorophenylalanine (Starting Material) | Absence of Boc signal. α- and β-proton signals will be present but likely at slightly different chemical shifts due to the free amine. NH₂ protons will be visible. |

| Di-tert-butyl dicarbonate (Boc₂O) (Reagent) | A single sharp singlet for the 18 equivalent protons of the two tert-butyl groups, typically around 1.5 ppm.[1] |

| Boc-Phe-OH (Non-fluorinated Analog) | Boc: Singlet ~1.4 ppm. Hα: Multiplet around 4.3-4.6 ppm. Hβ: Multiplets around 2.9-3.2 ppm. Aromatic protons: Multiplet around 7.2-7.3 ppm.[2][3] |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to provide high-quality, unambiguous data for the structural verification of Boc-pentafluoro-Phe-OH.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common solvent for protected amino acids. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the chemical shifts will vary between solvents.

-

Concentration: Prepare a solution of approximately 5-10 mg of your compound in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for a standard ¹H NMR experiment on a modern spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) and is often included in commercially available deuterated solvents.

NMR Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets of the α- and β-protons.

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹H{¹⁹F} Decoupling Experiment (Optional but Recommended):

-

To confirm the H-F coupling, acquire a ¹H spectrum while decoupling the ¹⁹F nucleus. In this experiment, the multiplets corresponding to the β-protons should simplify into doublets of doublets (due to coupling with Hα and the other Hβ). This provides definitive evidence of the proximity of the β-protons to the pentafluorophenyl ring.

-

-

D₂O Exchange:

-

After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the NH and COOH protons will exchange with deuterium and disappear from the spectrum, confirming their assignment.

-

Figure 2: Recommended workflow for ¹H NMR structural verification of Boc-pentafluoro-Phe-OH.

Interpreting the Data: A Hypothetical Spectrum

Based on the principles discussed, the ¹H NMR spectrum of Boc-pentafluoro-Phe-OH in CDCl₃ is predicted to exhibit the following features:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Features and Rationale |

| COOH | > 10 (very broad) | br s | 1H | Highly deshielded acidic proton, will disappear upon D₂O exchange. |

| NH | ~ 5.0 - 5.5 | d | 1H | Doublet due to coupling with Hα. Position and broadness can be variable. Will disappear upon D₂O exchange. |

| Hα | ~ 4.7 - 5.0 | m | 1H | Downfield shift due to adjacent electron-withdrawing groups and the pentafluorophenyl ring. Complex multiplet due to coupling with two diastereotopic Hβ protons. |

| Hβ | ~ 3.2 - 3.6 | m | 2H | Significantly downfield due to the strong inductive effect of the C₆F₅ group. Two distinct multiplets due to diastereotopicity. Each multiplet will show coupling to Hα and the other Hβ, as well as smaller long-range couplings to the fluorine atoms (⁴JHF and ⁵JHF), resulting in complex splitting patterns. |

| Boc | ~ 1.4 | s | 9H | Characteristic sharp singlet for the tert-butyl group. |

Note on H-F Coupling: The coupling of the β-protons to the fluorine atoms is a key signature of the pentafluorophenyl moiety. The coupling constant for four-bond coupling (⁴JHF) to the ortho-fluorines is typically in the range of 2-4 Hz, while the five-bond coupling (⁵JHF) to the meta-fluorines is smaller, around 0.3-1.8 Hz.[4] This results in a more complex splitting pattern than would be observed in the non-fluorinated analog.

Conclusion

Verifying the structure of Boc-pentafluoro-Phe-OH by ¹H NMR is a robust process that relies on a systematic analysis of chemical shifts, integration, and coupling patterns. By understanding the influence of the electron-withdrawing pentafluorophenyl group and looking for the characteristic long-range H-F couplings, researchers can confidently confirm the identity and purity of their synthesized material. The comparative approach outlined in this guide, along with the detailed experimental protocol, provides a comprehensive framework for achieving this critical step in the drug development pipeline.

References

-

Organic Syntheses, Coll. Vol. 9, p.147 (1998); Vol. 72, p.196 (1995). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Available at: [Link]

-

BMRB. bmse000045 L-Phenylalanine. Available at: [Link]

-

Organic Syntheses, Coll. Vol. 6, p.199 (1988); Vol. 57, p.33 (1977). DI-tert-BUTYL DICARBONATE. Available at: [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. Available at: [Link]

Sources

Precision Analytics: Optical Rotation Reference Values for Boc-pentafluoro-L-Phe-OH

Executive Summary

In the high-stakes domain of peptide therapeutics and foldamer engineering, Boc-pentafluoro-L-phenylalanine (Boc-L-Phe(F₅)-OH) serves as a critical building block.[1] Its perfluorinated aromatic ring confers unique properties—enhanced hydrophobicity, proteolytic resistance, and specific

However, unlike standard amino acids, the optical rotation values for fluorinated derivatives are highly sensitive to solvent effects, concentration, and protecting groups. This guide provides the authoritative reference framework for verifying the enantiomeric purity of Boc-L-Phe(F₅)-OH, contrasting it with its Fmoc-protected and non-fluorinated analogs to ensure rigorous Quality Control (QC).

Part 1: Technical Analysis & Reference Values

The specific optical rotation (

Table 1: Optical Rotation Comparative Matrix

| Compound | CAS Number | Specific Rotation ( | Conditions | Molecular Weight |

| Boc-L-Phe(F₅)-OH | 34702-60-8 | Lot-Specific (Refer to CoA) | c=1.0, MeOH | 355.26 |

| Fmoc-L-Phe(F₅)-OH | 205526-32-5 | c=1.0, MeOH | 477.38 | |

| Boc-L-Phe-OH | 13734-34-4 | c=1.0, EtOH | 265.31 | |

| Boc-4-fluoro-L-Phe-OH | 41153-30-4 | c=1.0, MeOH | 283.25 |

Scientist’s Note: Unlike the commoditized Boc-Phe-OH, the specific rotation of Boc-L-Phe(F₅)-OH is rarely standardized in open literature due to its specialized application. It typically exhibits a lower magnitude positive rotation in methanol compared to the non-fluorinated analog, but the Fmoc derivative is strongly negative. Always prioritize the Certificate of Analysis (CoA) value of your specific batch over generic literature values for this specific derivative.

Mechanistic Insight: The Fluorine Effect

The pentafluorophenyl group is strongly electron-withdrawing. This reduces the electron density of the

-

Boc-Group: The tert-butoxycarbonyl group is less bulky and aromatic than Fmoc, often allowing the intrinsic chirality of the amino acid core to dictate the sign of rotation (typically positive for L-Boc-Phe derivatives in polar solvents).

-

Fmoc-Group: The fluorenyl ring system has a massive chromophore that dominates the optical activity, often inverting the sign to negative (as seen in Fmoc-L-Phe(F₅)-OH).

Part 2: Experimental Protocol (Self-Validating)

To determine the optical rotation of Boc-L-Phe(F₅)-OH with high fidelity, follow this self-validating protocol. This method minimizes errors caused by the hydrophobic nature of the perfluorinated side chain.

Protocol: Precision Polarimetry for Fluorinated Amino Acids

Reagents:

-

Analyte: Boc-pentafluoro-L-phenylalanine (dried in vacuo over

for 4h). -

Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH) as specified by the vendor CoA. Note: MeOH is preferred for fluorinated aromatics to prevent aggregation.

Workflow:

-

Zeroing: Allow the polarimeter (Na lamp, 589 nm) to warm up for 30 minutes. Zero with the pure solvent blank.

-

Preparation: Weigh exactly

of Boc-L-Phe(F₅)-OH. -

Solubilization: Transfer to a

volumetric flask. Dissolve in -

Measurement: Fill a